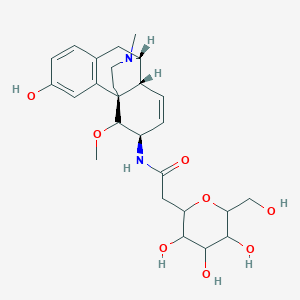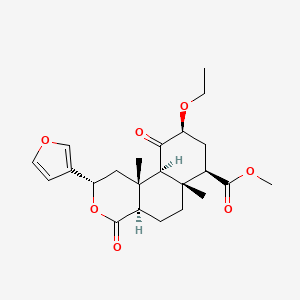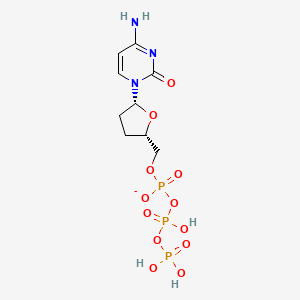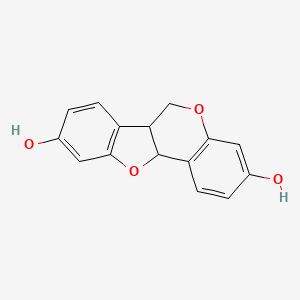
Neokotalanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neokotalanol is a sulfonium-type α-glucosidase inhibitor isolated from the traditional Ayurvedic medicine Salacia . It has shown remarkable potency against maltase-glucoamylase, being 2000-fold stronger than acarbose . This compound is particularly significant in the treatment of diabetes mellitus, a global health emergency affecting millions worldwide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neokotalanol involves a highly diastereoselective process. An appropriately protected epoxide is designed and synthesized from D-galactose . The key steps include:
S-alkylation of sulfides: This step is crucial for the formation of the sulfonium salt structure.
Protection and deprotection steps: These steps ensure the correct functional groups are available for subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route involving D-galactose and the diastereoselective S-alkylation of sulfides could be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Neokotalanol undergoes several types of chemical reactions, including:
Substitution reactions: These are essential for the formation of the sulfonium salt structure.
Protection and deprotection reactions: These are used to manage the functional groups during synthesis.
Common Reagents and Conditions
Epoxide intermediates: These are crucial for the diastereoselective synthesis.
Sulfides: Used in the S-alkylation step to form the sulfonium salt.
Major Products
The major product of these reactions is this compound itself, which is obtained in a good total yield through a series of 14 steps .
Wissenschaftliche Forschungsanwendungen
Neokotalanol has several scientific research applications, particularly in the fields of:
Wirkmechanismus
Neokotalanol exerts its effects by inhibiting α-glucosidase enzymes, particularly maltase-glucoamylase . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels . The molecular target is the active site of the α-glucosidase enzyme, where this compound binds and inhibits its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salacinol: Another potent α-glucosidase inhibitor isolated from Salacia.
Kotalanol: Similar in structure and function to Neokotalanol.
Ponkoranol: Another sulfonium-type α-glucosidase inhibitor.
Uniqueness
This compound is unique due to its exceptionally high potency against maltase-glucoamylase, being 2000-fold stronger than acarbose . This makes it a highly effective compound for managing blood glucose levels in diabetic patients .
Eigenschaften
Molekularformel |
C12H25O9S+ |
|---|---|
Molekulargewicht |
345.39 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6S)-7-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]heptane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C12H25O9S/c13-1-5(15)10(19)12(21)11(20)7(17)4-22-3-6(16)9(18)8(22)2-14/h5-21H,1-4H2/q+1/t5-,6+,7+,8+,9-,10+,11+,12+,22?/m0/s1 |
InChI-Schlüssel |
JWOANRNVWBCYDC-PVOSGLMWSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O)CO)O)O |
Kanonische SMILES |
C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)O)O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9,Tyr11]SRIF](/img/structure/B10848221.png)
![Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275](/img/structure/B10848225.png)
![Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF](/img/structure/B10848238.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF](/img/structure/B10848239.png)

![Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF](/img/structure/B10848267.png)
![Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)
![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)

![sodium;1-[(2R,5S)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-4-iminopyrimidin-2-olate](/img/structure/B10848300.png)
